3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid 3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1173293-43-0
VCID: VC3349189
InChI: InChI=1S/C13H11N3O4/c14-7-8-1-3-9(4-2-8)16-12(19)10(15-13(16)20)5-6-11(17)18/h1-4,10H,5-6H2,(H,15,20)(H,17,18)
SMILES: C1=CC(=CC=C1C#N)N2C(=O)C(NC2=O)CCC(=O)O
Molecular Formula: C13H11N3O4
Molecular Weight: 273.24 g/mol

3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

CAS No.: 1173293-43-0

Cat. No.: VC3349189

Molecular Formula: C13H11N3O4

Molecular Weight: 273.24 g/mol

* For research use only. Not for human or veterinary use.

3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid - 1173293-43-0

Specification

CAS No. 1173293-43-0
Molecular Formula C13H11N3O4
Molecular Weight 273.24 g/mol
IUPAC Name 3-[1-(4-cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Standard InChI InChI=1S/C13H11N3O4/c14-7-8-1-3-9(4-2-8)16-12(19)10(15-13(16)20)5-6-11(17)18/h1-4,10H,5-6H2,(H,15,20)(H,17,18)
Standard InChI Key OXUKJHIOKIXKSU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#N)N2C(=O)C(NC2=O)CCC(=O)O
Canonical SMILES C1=CC(=CC=C1C#N)N2C(=O)C(NC2=O)CCC(=O)O

Introduction

Physical and Chemical Properties

3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid possesses distinct physical and chemical properties that define its behavior in various chemical environments. Understanding these properties is essential for researchers working with this compound in laboratory settings. Table 2.1 summarizes the key physicochemical parameters of this compound.

Table 2.1: Physical and Chemical Properties of 3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

PropertyValueSource/Note
CAS Number1173293-43-0Registry identification
Molecular FormulaC₁₃H₁₁N₃O₄Determined by elemental analysis
Molecular Weight273.24 g/molCalculated from atomic weights
Physical StateSolid (presumed)Based on similar compounds
Density1.49±0.1 g/cm³Predicted value
pKa4.37±0.10Predicted value
SolubilityLimited in water, likely soluble in polar organic solventsInferred from structure
IUPAC Name3-[1-(4-cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acidSystematic nomenclature

The compound contains several functional groups that contribute to its chemical reactivity. The carboxylic acid moiety (propanoic acid) provides acidic character with a predicted pKa of 4.37, suggesting it would be partially ionized at physiological pH. The cyano group (-CN) attached to the phenyl ring introduces polarity and potential for hydrogen bond acceptance, while the imidazolidinone ring system contains two carbonyl groups that can participate in hydrogen bonding as acceptors .

These structural features collectively determine the compound's solubility profile, which likely includes limited water solubility but improved dissolution in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, or acetonitrile. This property profile has implications for experimental design when working with this compound in both chemical and biological research contexts.

Structural Characterization

Molecular Structure Analysis

The molecular structure of 3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid features several key structural elements that define its chemical identity. The core of the molecule is a 2,5-dioxoimidazolidin ring (a five-membered heterocycle containing two nitrogen atoms and two carbonyl groups). This imidazolidinone scaffold is connected to a 4-cyanophenyl group at the N1 position and bears a propanoic acid side chain at the C4 position.

The presence of the 4-cyanophenyl group introduces an electron-withdrawing effect that influences the electronic distribution within the molecule. The cyano group (-C≡N) is linear and creates a region of partial negative charge due to the electronegative nitrogen, which can potentially engage in dipole-dipole interactions or serve as a hydrogen bond acceptor in chemical or biochemical systems .

The propanoic acid side chain extends from the imidazolidinone ring, providing a carboxylic acid functional group that can participate in acid-base chemistry, hydrogen bonding, and potentially form salt bridges with basic amino acid residues if the compound interacts with proteins.

Synthesis and Preparation Methods

Synthetic Challenges

Several synthetic challenges might be encountered during the preparation of 3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid:

  • Selective N-arylation of the imidazolidinone ring to introduce the 4-cyanophenyl group at the desired position

  • Control of stereochemistry at the C4 position if stereoselectivity is required

  • Protection/deprotection strategies to manage the reactivity of the carboxylic acid functionality

  • Purification challenges due to the polar nature of the compound

  • Potential side reactions involving the cyano group under certain reaction conditions

These challenges highlight the need for carefully optimized reaction conditions and purification protocols when synthesizing this compound for research purposes.

Applications in Research

Chemical Research Applications

Beyond potential biological applications, 3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid may serve as:

  • A building block for more complex molecules in synthetic organic chemistry

  • A model compound for studying specific chemical reactions or interactions

  • A precursor for the preparation of chemical libraries for high-throughput screening

  • A reference standard for analytical method development

The presence of multiple functional groups (carboxylic acid, cyano group, imidazolidinone) makes this compound particularly versatile for diverse chemical research applications.

Comparative Analysis with Related Compounds

Structural Analogues

Several compounds structurally related to 3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid appear in the scientific literature, with variations in the substituents attached to the imidazolidinone core. Table 6.1 presents a comparative analysis of these structural analogues.

Table 6.1: Comparison of 3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid with Related Compounds

Compound NameKey Structural DifferencesMolecular WeightCAS NumberNotable Properties
3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acidReference compound273.24 g/mol1173293-43-0Cyano group on phenyl ring
3-[1-(3-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acidMethyl group instead of cyano; Different position (meta)~278.26 g/molNot specifiedPotential inhibitor of metalloproteinases
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acidMethyl at C4 position; No N-aryl substitutionNot specified43189-50-0Medical intermediate
3-[4-(4-Fluoro-phenyl)-2,5-dioxo-imidazolidin-4-YL]-propionic acidFluoro instead of cyano; Different position of phenyl (C4 vs. N1)266.22 g/mol889939-74-6Different arrangement of substituents

This comparative analysis highlights the structural diversity within this chemical class and how relatively minor modifications to the core structure can lead to compounds with potentially different chemical and biological properties. For instance, the substitution of the electron-withdrawing cyano group with a methyl group (an electron-donating group) would significantly alter the electronic distribution within the molecule, potentially affecting its reactivity and biological interactions.

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